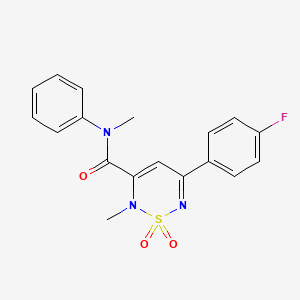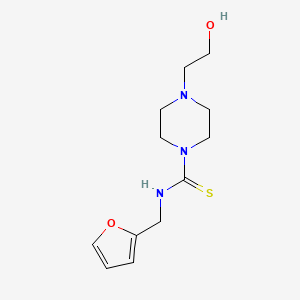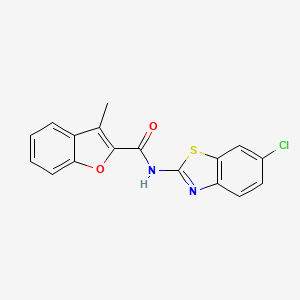
1-(2-methylphenyl)-N-phenylmethanesulfonamide
説明
1-(2-methylphenyl)-N-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug works by increasing the availability of dopamine and norepinephrine in the brain, which helps to improve focus and attention.
科学的研究の応用
Methylphenidate is widely used in scientific research to study the effects of psychostimulant drugs on the brain. It has been used to investigate the role of dopamine and norepinephrine in attention and motivation, as well as the effects of long-term drug use on the brain. Methylphenidate has also been used in animal studies to investigate the effects of 1-(2-methylphenyl)-N-phenylmethanesulfonamide on behavior and brain function.
作用機序
Methylphenidate works by increasing the availability of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, motivation, and reward. By increasing their availability, Methylphenidate helps to improve focus and attention in people with 1-(2-methylphenyl)-N-phenylmethanesulfonamide.
Biochemical and Physiological Effects
Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause insomnia and loss of appetite. Long-term use of Methylphenidate can lead to tolerance, dependence, and addiction. However, when used as prescribed, Methylphenidate is generally safe and effective for treating this compound.
実験室実験の利点と制限
Methylphenidate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the effects of psychostimulants on the brain. However, Methylphenidate also has limitations. It can be difficult to control for individual differences in drug metabolism and tolerance, and its effects can vary depending on the dose and duration of use.
将来の方向性
There are several future directions for research on Methylphenidate. One area of interest is the effects of long-term use on the brain and behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as Methylphenidate, but with fewer side effects and a lower risk of addiction. Finally, there is a need for more research on the effects of Methylphenidate in different populations, such as children and adolescents, and on its potential use in treating other psychiatric disorders.
Conclusion
In conclusion, 1-(2-methylphenyl)-N-phenylmethanesulfonamide, or Methylphenidate, is a psychostimulant drug used to treat this compound and narcolepsy. It works by increasing the availability of dopamine and norepinephrine in the brain, which helps to improve focus and attention. Methylphenidate has a number of advantages for lab experiments, but also has limitations and potential side effects. Future research on Methylphenidate will help to improve our understanding of its effects on the brain and its potential use in treating other psychiatric disorders.
特性
IUPAC Name |
1-(2-methylphenyl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-5-6-8-13(12)11-18(16,17)15-14-9-3-2-4-10-14/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAHGCWNYMUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4689928.png)

![N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4689949.png)

![5-chloro-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689957.png)
![4-chloro-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4689966.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4689980.png)

![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4689990.png)
![ethyl 2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690000.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4690007.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4690009.png)
